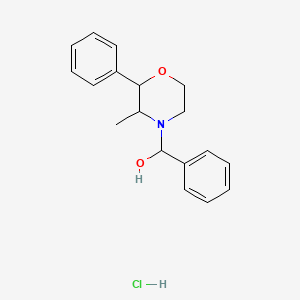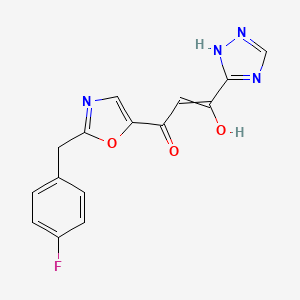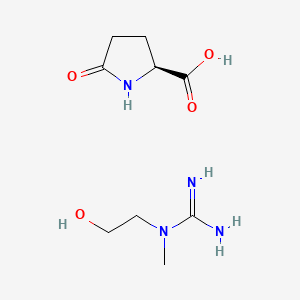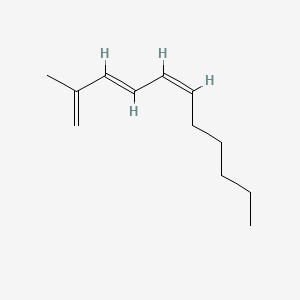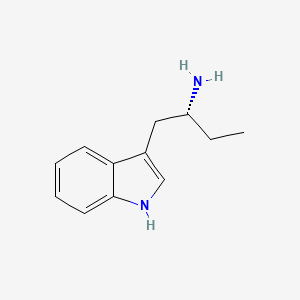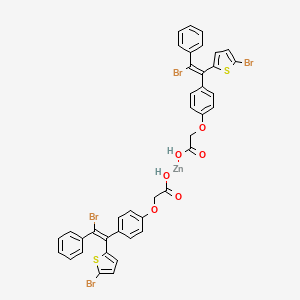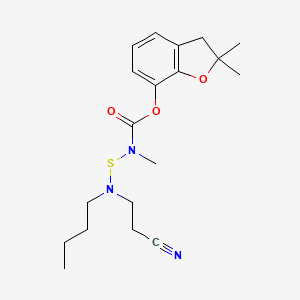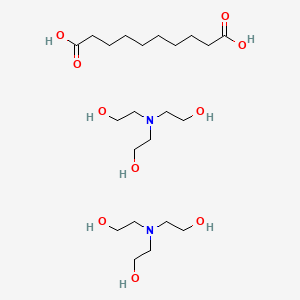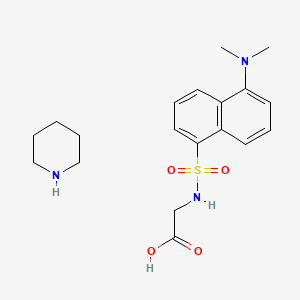![molecular formula C15H24N2O2 B12692231 (2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 63817-78-7](/img/structure/B12692231.png)
(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a complex organic compound with a unique structure that combines a conjugated diene system and a bicyclic nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.
Applications De Recherche Scientifique
(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in electron transfer reactions, while the bicyclic ring structure provides stability and specificity in binding to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: Shares the conjugated diene system but lacks the bicyclic ring.
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine: Contains the bicyclic ring but lacks the conjugated diene system.
Uniqueness
The uniqueness of (2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine lies in its combination of a conjugated diene system and a bicyclic nitrogen-containing ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
63817-78-7 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C6H8O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2-3-4-5-6(7)8/h1-8H2;2-5H,1H3,(H,7,8)/b;3-2+,5-4+ |
Clé InChI |
ODZWTGAARUEJNG-PLKIVWSFSA-N |
SMILES isomérique |
C/C=C/C=C/C(=O)O.C1CCC2=NCCCN2CC1 |
SMILES canonique |
CC=CC=CC(=O)O.C1CCC2=NCCCN2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


